molecular formula C9H10BrFO B1374958 1-Bromo-2-fluoro-4-isopropoxybenzene CAS No. 1036724-61-4

1-Bromo-2-fluoro-4-isopropoxybenzene

Cat. No.: B1374958
CAS No.: 1036724-61-4
M. Wt: 233.08 g/mol
InChI Key: AKLUAOGEXFDAFW-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-4-isopropoxybenzene is an organic compound with the molecular formula C9H10BrFO. It is a derivative of benzene, where the benzene ring is substituted with bromine, fluorine, and isopropoxy groups. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-fluoro-4-isopropoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-isopropoxybenzene. This reaction typically uses bromine (Br2) or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is usually carried out in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The process would likely include steps for purification, such as distillation or recrystallization, to remove any impurities and obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-fluoro-4-isopropoxybenzene undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amine (NH2-) groups.

    Electrophilic Aromatic Substitution: The fluorine and isopropoxy groups can direct electrophiles to specific positions on the benzene ring, facilitating reactions such as nitration, sulfonation, and halogenation.

    Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and chlorine (Cl2) or bromine (Br2) for halogenation.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with sodium hydroxide would yield 2-fluoro-4-isopropoxyphenol, while nitration would produce 1-bromo-2-fluoro-4-isopropoxy-5-nitrobenzene.

Scientific Research Applications

1-Bromo-2-fluoro-4-isopropoxybenzene is utilized in various scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism by which 1-bromo-2-fluoro-4-isopropoxybenzene exerts its effects depends on the specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. The fluorine and isopropoxy groups influence the electronic properties of the benzene ring, affecting the reactivity and selectivity of the compound in various reactions.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-fluoro-4-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.

    1-Bromo-4-fluoro-2-isopropoxybenzene: Similar structure but with different positions of the substituents.

    2-Bromo-1-fluoro-4-nitrobenzene: Contains a nitro group instead of an isopropoxy group.

Uniqueness

1-Bromo-2-fluoro-4-isopropoxybenzene is unique due to the specific combination and positions of its substituents, which confer distinct electronic and steric properties. These properties make it particularly useful in selective chemical reactions and as a building block for synthesizing more complex molecules.

This detailed overview provides a comprehensive understanding of this compound, covering its preparation, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-bromo-2-fluoro-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKLUAOGEXFDAFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80726554
Record name 1-Bromo-2-fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1036724-61-4
Record name 1-Bromo-2-fluoro-4-[(propan-2-yl)oxy]benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80726554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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